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Compound of Interest

Compound Name: 3,8-Dimethylquinoxalin-6-amine

Cat. No.: B008788

Disclaimer: This document provides a preliminary toxicological assessment of 3,8-
Dimethylquinoxalin-6-amine based on available data for structurally related compounds. No
direct experimental toxicity data for 3,8-Dimethylquinoxalin-6-amine has been identified in the
public domain. The information herein is intended for researchers, scientists, and drug
development professionals as a guide for potential hazards and for designing future
toxicological studies. A definitive toxicity profile can only be established through direct
experimental investigation of 3,8-Dimethylquinoxalin-6-amine.

Executive Summary

This technical guide offers an initial toxicological evaluation of 3,8-Dimethylquinoxalin-6-
amine, a substituted quinoxaline derivative. In the absence of direct toxicity data for this
specific compound, this assessment relies on a comprehensive review of publicly available
information on structurally analogous quinoxalines, including 2,3-dimethylquinoxaline (DMQ)
and the mutagenic heterocyclic amine 2-amino-3,8-dimethylimidazo[4,5-flquinoxaline (MelQx).

The available data on related compounds suggest that the quinoxaline scaffold can be
associated with a range of biological activities and toxicities. For instance, studies on DMQ
indicate a generally low order of acute toxicity, while MelQx is a known genotoxic and
carcinogenic agent. Therefore, a thorough toxicological investigation of 3,8-
Dimethylquinoxalin-6-amine is warranted to determine its specific safety profile.

This guide summarizes key toxicological endpoints for related compounds, provides
generalized experimental protocols for essential toxicity assays, and presents visual workflows
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to guide future research.

Chemical and Physical Properties (Inferred)

The chemical and physical properties of 3,8-Dimethylquinoxalin-6-amine are not readily
available. However, based on its structure, it is expected to be an aromatic amine with a
quinoxaline core. These features may influence its absorption, distribution, metabolism, and
excretion (ADME) properties, as well as its potential for metabolic activation to reactive
intermediates.

Inferred Toxicological Profile from Analog Data

The toxicological profile of 3,8-Dimethylquinoxalin-6-amine is inferred from data on the
following structurally related compounds:

¢ 2,3-Dimethylquinoxaline (DMQ): A simple dimethyl-substituted quinoxaline.

e 2-amino-3,8-dimethylimidazo[4,5-flquinoxaline (MelQx): A heterocyclic aromatic amine with a
similar substitution pattern, known for its mutagenic and carcinogenic properties.

Acute Toxicity

Studies on 2,3-dimethylquinoxaline (DMQ) suggest a low level of acute toxicity. The median
lethal dose (LD50) in mice was reported to be higher than 2000 mg/kg[1][2]. No significant
alterations in clinical signs were observed in animals at this dose[1][2].

Table 1: Acute Toxicity Data for 2,3-Dimethylquinoxaline (DMQ)

Test Species Route LD50 Reference
Acute Oral _

o Mice Oral > 2000 mg/kg [11[2]
Toxicity

Genotoxicity and Mutagenicity

While DMQ showed negative results in the Ames Salmonella sp. assay for mutagenic activity,
the structurally related compound MelQx is a potent mutagen and has been extensively studied
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for its genotoxic effects[1][2]. MelQx is a strong mutagen in the Salmonella/microsome assay
and has been shown to be a hepatocarcinogen in rodents[3].

« In vivo studies with MelQx in transgenic mice (gpt delta and lacl) have demonstrated dose-
dependent increases in mutant frequencies in the liver and colon.[3][4]

e Long-term feeding of MelQx was more effective in revealing its mutagenicity in target organs
of carcinogenicity than single gastric exposures.[3]

e The primary type of mutation induced by MelQx is G:C to T:A transversion.[4]

o MelQx has been shown to form DNA adducts in the liver.[5]

Given the presence of an amino group on the quinoxaline ring of 3,8-Dimethylquinoxalin-6-
amine, its potential for genotoxicity should be carefully evaluated. Aromatic amines are a class
of compounds known to be metabolically activated to genotoxic electrophiles[6].

Table 2: Genotoxicity Data for 2-amino-3,8-dimethylimidazo[4,5-flquinoxaline (MelQx)

Assay System Dose Result Reference

8.6-fold increase

gpt delta Transgenic Mice 300 ppm (12 )
) ) in mutant [4]
mutation assay (liver) weeks)
frequency
o 2.3-fold increase
gpt delta Transgenic Mice 30 ppm (12 ]
) ) in mutant [4]
mutation assay (liver) weeks)
frequency
gpt delta Transgenic Mice 3 ppm (12 No significant )
mutation assay (liver) weeks) increase
lacl mutation Transgenic Mice 300 ppm (12 Increased mutant 3]
assay (liver, colon) weeks) frequency
Slight but
Micronucleus Mice (peripheral 100 mg/kg statistically 3]
test blood) (single dose) significant
increase
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Carcinogenicity

Long-term exposure to MelQx has been shown to induce hepatocellular carcinoma in mice[5].
Studies in F344 rats indicated that MelQx has a no-observed-effect level (NOEL) for the
induction of preneoplastic lesions in the liver at doses up to 1 ppm|[7].

The carcinogenic potential of 3,8-Dimethylquinoxalin-6-amine is unknown and represents a
critical data gap.

In Vitro Toxicity

o Cardiotoxicity: In vitro studies on DMQ showed no inhibition of the hERG channel at
concentrations up to 25 pM, suggesting a low risk of cardiotoxicity[1].

¢ Nephrotoxicity and Hepatotoxicity: In vitro toxicity studies of DMQ at concentrations up to
100 pM showed negative results for nephrotoxicity and a non-significant reduction in ATP in
a human hepatocellular carcinoma cell line[1][2].

o Cytotoxicity: Various quinoxaline derivatives have been evaluated for their cytotoxic effects
against human cancer cell lines, with some showing potent activity[8]. The cytotoxic potential
of 3,8-Dimethylquinoxalin-6-amine should be investigated.

Table 3: In Vitro Toxicity Data for 2,3-Dimethylquinoxaline (DMQ)

Assay Cell Line Concentration Result Reference

hERG Channel

o - <25 uM No inhibition [1]
Inhibition
Nephrotoxicity RPTEC <100 pM Negative [1][2]
Hepatotoxicity Non-significant
HepG2 <100 uM o [1][2]
(ATP assay) reduction in ATP

Recommended Experimental Protocols

Based on the inferred toxicological profile, the following experimental protocols are
recommended for a comprehensive initial toxicity assessment of 3,8-Dimethylquinoxalin-6-
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amine.

In Vitro Toxicity Assays

A battery of in vitro assays should be conducted as a first-tier screening to assess cytotoxicity,
genotoxicity, and potential mechanisms of toxicity.

Objective: To determine the concentration of 3,8-Dimethylquinoxalin-6-amine that causes a
50% reduction in cell viability (1C50).

Methodology:

e Cell Culture: Plate a suitable human cell line (e.g., HepG2 for hepatotoxicity, A549 for
general cytotoxicity) in a 96-well plate and incubate for 24 hours.

o Compound Treatment: Treat the cells with a serial dilution of 3,8-Dimethylquinoxalin-6-
amine for 24, 48, and 72 hours.

 Viability Assessment: Add MTT reagent or CellTiter-Glo® reagent and measure the
absorbance or luminescence, respectively.

» Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and
determine the IC50 value.

Caption: Workflow for a typical in vitro cytotoxicity assay.

Objective: To assess the mutagenic potential of 3,8-Dimethylquinoxalin-6-amine by its ability
to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.

Methodology:

o Strain Selection: Use a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535,
TA1537) with and without metabolic activation (S9 mix).

o Exposure: Mix the bacterial strains, the test compound at various concentrations, and the S9
mix (or buffer) in molten top agar.

e Plating: Pour the mixture onto minimal glucose agar plates.
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e Incubation: Incubate the plates at 37°C for 48-72 hours.

e Scoring: Count the number of revertant colonies (his+). A significant, dose-dependent
increase in revertant colonies compared to the negative control indicates a positive result.

Caption: Generalized workflow for the Ames test.

In Vivo Toxicity Studies

Following in vitro testing, in vivo studies are necessary to understand the systemic toxicity of
3,8-Dimethylquinoxalin-6-amine.

Objective: To determine the acute oral toxicity of 3,8-Dimethylquinoxalin-6-amine and to
identify the LD50 or the acute toxic class.

Methodology:

e Animal Selection: Use a single sex (usually female) of a rodent species (e.g., Swiss albino
mice).

e Dosing: Administer a single oral dose of the compound at one of the defined starting dose
levels (e.g., 2000 mg/kg).

o Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body
weight for at least 14 days.

o Necropsy: Perform a gross necropsy on all animals at the end of the observation period.

o Dose Adjustment: Depending on the outcome at the starting dose, further testing at lower or
higher fixed doses may be required.

Caption: Workflow for an acute oral toxicity study (OECD 423).

Signaling Pathways of Concern

Given that some quinoxaline derivatives exhibit anti-proliferative and cytotoxic effects, and that
aromatic amines can be genotoxic, the following signaling pathways may be of concern and
warrant investigation:
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 DNA Damage Response Pathway: If 3,8-Dimethylquinoxalin-6-amine is found to be
genotoxic, it may activate pathways involving ATM, ATR, p53, and checkpoint kinases,
leading to cell cycle arrest or apoptosis.

o Apoptosis Pathways: The compound could induce apoptosis through either the intrinsic
(mitochondrial) or extrinsic (death receptor) pathways. Key markers to investigate include
caspase activation (e.g., caspase-3/7) and PARP cleavage.

o Metabolic Activation Pathways: The role of cytochrome P450 enzymes in the potential
metabolic activation of 3,8-Dimethylquinoxalin-6-amine to reactive metabolites should be
investigated.

Caption: Potential signaling pathways involved in the toxicity of aromatic amines.

Conclusion and Recommendations

The initial toxicity assessment of 3,8-Dimethylquinoxalin-6-amine, based on data from
structurally related compounds, highlights several areas of potential concern, particularly
regarding genotoxicity. While the acute toxicity may be low, the presence of an aromatic amine
moiety necessitates a thorough investigation of its mutagenic and carcinogenic potential.

It is strongly recommended that the following studies be conducted on 3,8-
Dimethylquinoxalin-6-amine to establish a definitive toxicity profile:

A comprehensive battery of in vitro genotoxicity tests: including the Ames test, an in vitro
micronucleus assay, and a chromosomal aberration assay.

In vitro cytotoxicity assays in a panel of relevant human cell lines.

In vivo acute toxicity studies via relevant routes of exposure.

Metabolism studies to identify major metabolites and the potential for metabolic activation.

The results of these initial studies will guide the need for further, more extensive toxicological
evaluations, such as repeated-dose toxicity and carcinogenicity studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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